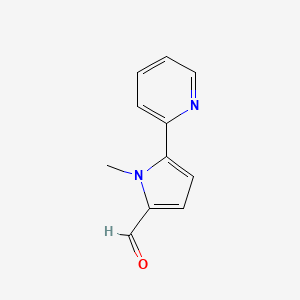

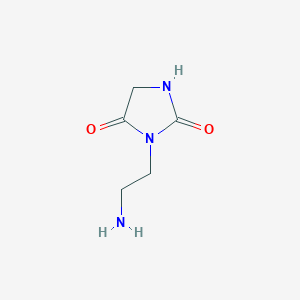

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with pyridinyl and pyrrole substructures are common in medicinal chemistry. They are often used as intermediates in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using techniques like nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. For example, some compounds react with ethyl nitrite or sodium nitrite in aqueous HCl solution .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structures. For example, trifluoromethylpyridine derivatives are used in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique

Supramolecular Chains and Magnetic Behavior : The compound has been used as a ligand in the coordination of paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster. This cluster, when linked via Na(+) cations, forms a 1D polymeric topology exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Formation of Hydrogen-Bonded Sheets and Dimers : It reacts with cyclohexylamine to give a product formed by nucleophilic substitution. This compound has been studied for its potential to form hydrogen-bonded sheets or dimers, depending on the aryl substituent (Orrego Hernandez et al., 2015).

Organoselenium Compounds Synthesis : The compound has been involved in the synthesis of organoselenium compounds, specifically 1,2-bis(pyridine-2/3/4-yl)methyldiselanes. These compounds show potential in anti-proliferative activity against mammalian cell lines and pathogenic strains (Bhasin et al., 2015).

Catalysis in Polymerization : It has been used in the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands. These complexes have been found to be active catalysts in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Synthesis of Pyrimidine Derivatives : In the field of medicinal chemistry, it has been used in the synthesis of pyrimidine derivatives, which are known for their potential in various applications, including medicinal uses (Rathod & Solanki, 2018).

Development of Unnatural Hydrophobic Base Pairs : The compound has been developed as a specific pairing partner for 9-methylimidazo[(4,5)-b]pyridine in genetic studies, demonstrating specific selectivity and interaction with DNA polymerases (Mitsui et al., 2003).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Mode of Action

Related compounds have been shown to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, affecting a range of biochemical pathways . It’s possible that this compound may have similar effects.

Result of Action

Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that this compound may have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGAGCGFMNUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)

![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2634546.png)

![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)

![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)

![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)

![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)